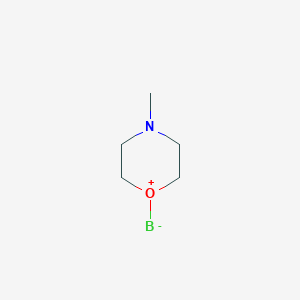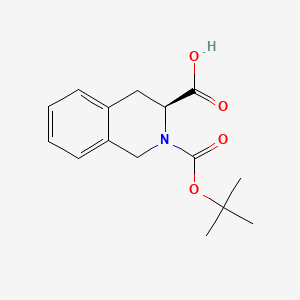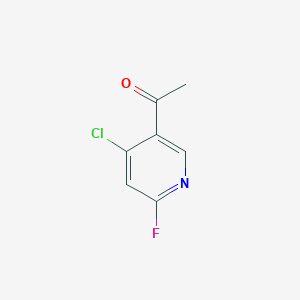
Borane 4-methylmorpholine complex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borane 4-methylmorpholine complex, also known as 4-Methylmorpholine-borane, is a chemical compound with the empirical formula C5H14BNO . It is a reducing agent commonly used in laboratory chemicals and the synthesis of substances .
Molecular Structure Analysis
The molecular weight of Borane 4-methylmorpholine complex is 114.98 . The SMILES string representation is [BH3-][O+]1CCN©CC1 . More detailed structural information can be found on databases like ChemSpider .Chemical Reactions Analysis
Borane 4-methylmorpholine complex has been used in various chemical reactions. For example, it has been used in the labeling of oligosaccharides for quantitative mass spectrometry, analysis of sugar markers associated with Bacillus anthracis spores after culture, synthesis of sulfated red seaweed galactan derived disaccharide alditol, and analysis of sulfated galactans from red algae by reductive hydrolysis and mild methanolysis by HPLC .Physical And Chemical Properties Analysis
Borane 4-methylmorpholine complex is a solid substance with a melting point of 42-45 °C (lit.) . It is a reductant in terms of reaction suitability .Scientific Research Applications
Characterization and Depolymerization of Red Algal Galactans
Borane 4-methylmorpholine complex has been used in the characterization and partial depolymerization of red algal galactans . It prevents the acid degradation of 3,6-anhydrogalactose derivatives by reducing them to the corresponding 3,6-anhydro-galactitols . This method is recommended for preliminary characterization of the polysaccharide composition of red algal biomass .
Synthesis of Sulfated Red Seaweed Galactan Derived Disaccharide Alditol
The complex is used in the synthesis of sulfated red seaweed galactan derived disaccharide alditol . This process involves the reductive hydrolysis of galactans .
Analysis of Sulfated Galactans from Red Algae
Borane 4-methylmorpholine complex is used in the analysis of sulfated galactans from red algae by reductive hydrolysis and mild methanolysis by HPLC .
Labeling Oligosaccharides for Quantitative Mass Spectrometry
The complex is used as a reagent for labeling oligosaccharides for quantitative mass spectrometry . This helps in the accurate measurement and analysis of oligosaccharides.
Analysis of Sugar Markers Associated with Bacillus Anthracis Spores
Borane 4-methylmorpholine complex is used in the analysis of sugar markers associated with Bacillus anthracis spores after culture . This aids in the identification and study of these spores.
Integration into Polymeric Frameworks
Borane clusters, including the 4-methylmorpholine complex, have been introduced into polymeric frameworks . This not only improves the chemical and thermal stability of traditional polymers but also endows borane cluster-containing polymers (BCCPs) with many specific properties, such as photoluminescence, chemical sensing, heat resistance, and boron neutron capture therapy .
Safety and Hazards
Borane 4-methylmorpholine complex is classified as a flammable solid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . Proper personal protective equipment should be used when handling this substance, and it should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of the Borane 4-methylmorpholine complex is red algal galactans . These are polysaccharides found in red algae, and they play a crucial role in the structure and function of the algae .
Mode of Action
The Borane 4-methylmorpholine complex interacts with its targets through a process known as reductive hydrolysis . In this process, the complex prevents the acid degradation of 3,6-anhydrogalactose derivatives by reducing them to the corresponding 3,6-anhydro-galactitols . All other monosaccharides are liberated essentially in the non-reduced form .
Biochemical Pathways
The reductive hydrolysis process affects the biochemical pathways of red algal galactans. The Borane 4-methylmorpholine complex gives rise to reduced oligosaccharides having terminal 3,6-anhydrogalactitol residues . This reaction allows for the attribution of unknown galactans to the agar or carrageenan groups . Sulfate groups are substantially retained under partial reductive hydrolysis conditions .
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including the route of administration and the physiological characteristics of the organism.
Result of Action
The result of the action of the Borane 4-methylmorpholine complex is the production of reduced oligosaccharides with terminal 3,6-anhydrogalactitol residues . This allows for the characterization of the polysaccharide composition of red algal biomass . The isolation and elucidation of structures of reduced sulfated oligosaccharides may be of great value for the structural analysis of complex red algal galactans .
properties
InChI |
InChI=1S/C5H11BNO/c1-7-2-4-8(6)5-3-7/h2-5H2,1H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHDWQNDYDWMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-][O+]1CCN(CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733690 |
Source


|
| Record name | PUBCHEM_60145877 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pubchem_60145877 | |
CAS RN |
15648-16-5 |
Source


|
| Record name | PUBCHEM_60145877 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of borane 4-methylmorpholine complex in studying red algal polysaccharides?
A: Borane 4-methylmorpholine complex is a powerful tool for characterizing the complex structures of sulfated galactans found in red algae. It facilitates a process called reductive hydrolysis. [, ]
Q2: Can you explain how borane 4-methylmorpholine complex helps differentiate between agar and carrageenan in red algae?
A: While both agar and carrageenan are types of galactans found in red algae, they possess distinct structural features. Borane 4-methylmorpholine complex, combined with a technique called partial reductive hydrolysis, can help differentiate between them. []
- Agar vs. Carrageenan: The key difference lies in the presence and position of sulfate groups and the type of 3,6-anhydrogalactose linkages present. [] Partial reductive hydrolysis, using borane 4-methylmorpholine complex, generates specific oligosaccharide profiles for agar and carrageenan-type galactans. These profiles can then be analyzed using techniques like mass spectrometry and NMR, allowing researchers to identify the type of galactan present in a red algal sample. []
Q3: Is borane 4-methylmorpholine complex used directly on red algal biomass, or is polysaccharide extraction necessary?
A: Research indicates that borane 4-methylmorpholine complex can be employed for the analysis of red algal polysaccharides directly within the biomass. [] This eliminates the need for laborious and potentially time-consuming polysaccharide extraction procedures.
- Direct Biomass Analysis: This approach, termed "reductive hydrolysis of biomass," allows researchers to analyze the polysaccharide composition of red algae in a faster and potentially higher-throughput manner. [] This is particularly useful when screening a large number of algal samples or when dealing with limited sample quantities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144037.png)
![3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144045.png)
![2-Methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid](/img/structure/B1144048.png)

![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1144051.png)
